![molecular formula C15H12N6O2S B5398709 7-(4-methoxyphenyl)-2-(methylsulfanyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5398709.png)
7-(4-methoxyphenyl)-2-(methylsulfanyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one
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Overview
Description
7-(4-methoxyphenyl)-2-(methylsulfanyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one core with a 4-methoxyphenyl and a methylsulfanyl group attached
Preparation Methods
The synthesis of 7-(4-methoxyphenyl)-2-(methylsulfanyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one involves multiple steps, typically starting with the preparation of the pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors. The introduction of the 4-methoxyphenyl and methylsulfanyl groups is achieved through substitution reactions under specific conditions. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Chemical Reactions Analysis
7-(4-methoxyphenyl)-2-(methylsulfanyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
7-(4-methoxyphenyl)-2-(methylsulfanyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: The compound may be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 7-(4-methoxyphenyl)-2-(methylsulfanyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
7-(4-methoxyphenyl)-2-(methylsulfanyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one can be compared with other similar compounds, such as:
7-phenyl-2-(methylsulfanyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one: Lacks the methoxy group, which may affect its reactivity and biological activity.
7-(4-methoxyphenyl)-2-(ethylsulfanyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one: Contains an ethylsulfanyl group instead of a methylsulfanyl group, potentially altering its chemical properties.
7-(4-methoxyphenyl)-2-(methylsulfanyl)pyrido[4,3-d][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one: Differs in the position of the triazolo ring, which may influence its overall structure and function.
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
Properties
IUPAC Name |
11-(4-methoxyphenyl)-4-methylsulfanyl-2,3,5,7,8,11-hexazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6O2S/c1-23-10-5-3-9(4-6-10)20-8-7-11-12(13(20)22)17-18-14-16-15(24-2)19-21(11)14/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSJFONANPEMES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CC3=C(C2=O)N=NC4=NC(=NN34)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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